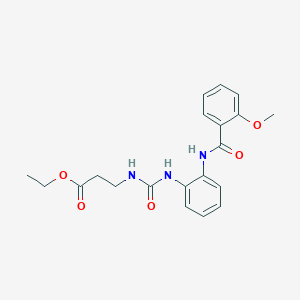

Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate is an ester. Esters are organic compounds that are derived from carboxylic acids and alcohols . They have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Synthesis Analysis

The synthesis of Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate involves commercially available starting materials . It is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis route involves multiple steps and the final product is characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis

Esters, including Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Applications De Recherche Scientifique

Catalysts in Chemical Reactions

Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate may find applications as a catalyst in chemical reactions. A study mentioned the use of a palladium complex catalyst for the production of methyl propanoate, highlighting the potential for similar compounds to act as catalysts in chemical synthesis (Clegg et al., 1999).

Crystal Packing and Molecular Interactions

The compound may play a role in crystal packing and molecular interactions. Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, which shares structural similarities, utilized N⋯π and O⋯π interactions, indicating potential for similar interactions in the study of crystal packing involving Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate (Zhang, Wu, & Zhang, 2011).

Natural Product Isolation

It could be significant in the isolation of rarely occurring natural products. A study on Vincetoxicum stocksii isolated compounds similar in structure, suggesting a possible application for Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate in natural product chemistry (Khan et al., 2019).

Chemical Synthesis

This compound might be utilized in chemical synthesis processes. For instance, a study on the synthesis and crystal structure of similar compounds indicates the potential of Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate in the synthesis of new chemical entities (Shang et al., 2011).

Corrosion Inhibition

Another potential application is in corrosion inhibition. Research on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives demonstrates their effectiveness as corrosion inhibitors, suggesting similar capabilities for Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate (Djenane et al., 2019).

Propriétés

IUPAC Name |

ethyl 3-[[2-[(2-methoxybenzoyl)amino]phenyl]carbamoylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-3-28-18(24)12-13-21-20(26)23-16-10-6-5-9-15(16)22-19(25)14-8-4-7-11-17(14)27-2/h4-11H,3,12-13H2,1-2H3,(H,22,25)(H2,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQZPOXPSFPOHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2717576.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)

![N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2717583.png)

![N-(4-fluorobenzyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2717587.png)

![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/no-structure.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)

![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)